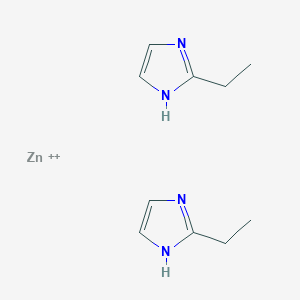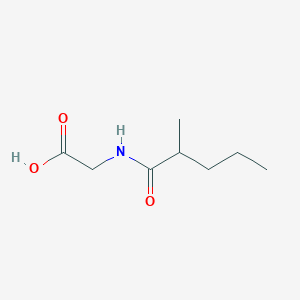
2-(2-Methylpentanamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(2-Methylpentanamido)acetic acid typically involves the reaction of glycine derivatives with 2-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
化学反応の分析
2-(2-Methylpentanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
2-(2-Methylpentanamido)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
作用機序
The mechanism of action of 2-(2-Methylpentanamido)acetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones and supply fuel during exercise. It also has potential effects on mental performance during stress-related tasks and may prevent exercise-induced muscle damage . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-(2-Methylpentanamido)acetic acid can be compared with other glycine derivatives, such as:
2-(2-Amino-4-methylpentanamido)acetic acid: This compound is another glycine derivative with similar applications in research and industry.
2-(4-Methylpentanamido)acetic acid: This compound has a similar structure but differs in the position of the methyl group, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(2-methylpentanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6(2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |
InChIキー |
AIWVRDHKHBHSMH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


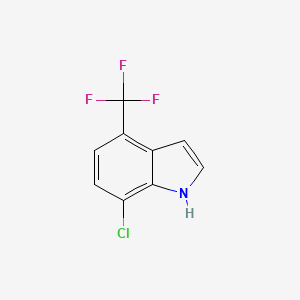
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)
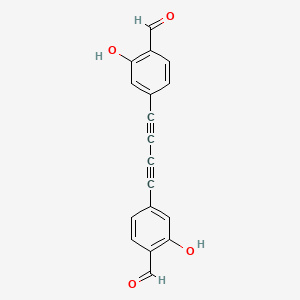
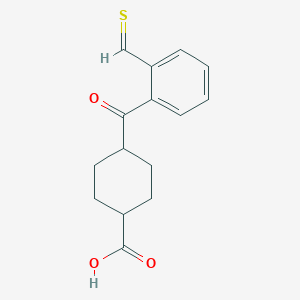
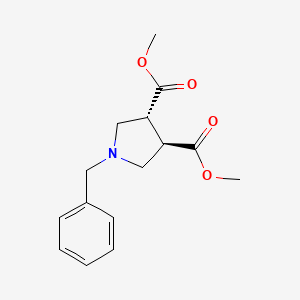
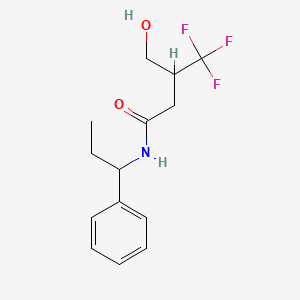
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
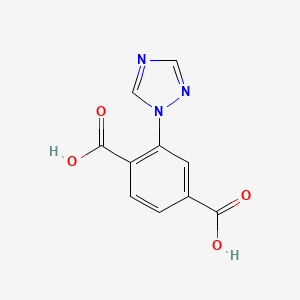
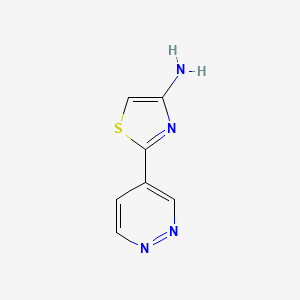
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
